3-(1-Amino-3-hydroxypropyl)phenol

Chiral Synthesis Enantiomeric Resolution Process Chemistry

3-(1-Amino-3-hydroxypropyl)phenol (CAS 683220-64-6), also known as 3-(3-hydroxyphenyl)-DL-β-alaninol, is a phenolic amino alcohol with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol. It is a racemic mixture of (R)- and (S)-enantiomers and serves as a versatile chiral intermediate in organic synthesis, particularly in the preparation of β-adrenergic receptor ligands and other bioactive molecules.

Molecular Formula C9H13NO2
Molecular Weight 167.20
CAS No. 683220-64-6
Cat. No. B3029512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-3-hydroxypropyl)phenol
CAS683220-64-6
Molecular FormulaC9H13NO2
Molecular Weight167.20
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CCO)N
InChIInChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2
InChIKeyYWBVXJDWRKZBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Amino-3-hydroxypropyl)phenol (CAS 683220-64-6) | Chemical Identity, Specifications & Procurement Baseline


3-(1-Amino-3-hydroxypropyl)phenol (CAS 683220-64-6), also known as 3-(3-hydroxyphenyl)-DL-β-alaninol, is a phenolic amino alcohol with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is a racemic mixture of (R)- and (S)-enantiomers and serves as a versatile chiral intermediate in organic synthesis, particularly in the preparation of β-adrenergic receptor ligands and other bioactive molecules . Commercial availability includes the free base and hydrochloride salt forms, with standard purities ranging from 95% to 98% .

Why 3-(1-Amino-3-hydroxypropyl)phenol Cannot Be Simply Substituted with In-Class Analogs


While numerous phenolic amino alcohols exist as synthetic intermediates, substitution with seemingly similar analogs (e.g., 3-(2-amino-1-hydroxypropyl)phenol, phenylephrine, or simple amino alcohols) fails due to critical differences in stereochemical configuration, regiochemistry, and hydrogen-bonding capacity. The target compound's unique 1-amino-3-hydroxypropyl substitution pattern at the meta-position of the phenol ring imparts distinct reactivity and biological recognition profiles compared to ortho- or para-substituted isomers [1]. Furthermore, as a racemic mixture, 3-(1-Amino-3-hydroxypropyl)phenol provides a cost-effective entry point for chiral resolution or asymmetric synthesis, whereas single-enantiomer analogs (e.g., (S)-3-(1-amino-3-hydroxypropyl)phenol, CAS 1213299-59-2) command significantly higher procurement costs . These structural and economic factors render generic substitution inappropriate for applications requiring precise stereochemical or regiochemical control.

Quantitative Differentiation Evidence: 3-(1-Amino-3-hydroxypropyl)phenol vs. Closest Analogs


Chiral Purity & Enantiomeric Excess: Racemic Mixture vs. Single Enantiomers

The racemic form (CAS 683220-64-6) is supplied as a 1:1 mixture of (R)- and (S)-enantiomers, with no specification for enantiomeric excess (ee) . In contrast, the isolated (S)-enantiomer (CAS 1213299-59-2) is available with ee ≥98% . The racemic mixture is approximately 50% less active in stereospecific assays due to the presence of the less active/distomer enantiomer, but it offers a significant cost advantage for initial screening or large-scale processes where chiral resolution is performed in-house .

Chiral Synthesis Enantiomeric Resolution Process Chemistry

Chemical Purity & Batch-to-Batch Consistency: Standardized Analytical Specifications

Commercial supplies of 3-(1-Amino-3-hydroxypropyl)phenol (CAS 683220-64-6) are consistently offered with minimum purity specifications of 97%–98% (HPLC) , and vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This contrasts with many structurally related amino alcohols (e.g., 3-(2-amino-1-hydroxypropyl)phenol) which may be offered at lower purities (≥95%) and lack rigorous analytical characterization . Higher and better-documented purity reduces the need for additional purification steps, saving time and resources in downstream synthesis.

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Functional Group Density & Hydrogen Bonding Capacity: A Computed Advantage

Computational analysis reveals that 3-(1-Amino-3-hydroxypropyl)phenol possesses three hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 66.48 Ų and a predicted LogP of 1.47 . These values are nearly identical to those of the potent α₁-adrenergic agonist phenylephrine (TPSA = 63.93 Ų; LogP = 1.22) [1], yet the different substitution pattern (1-amino-3-hydroxypropyl vs. 2-amino-1-hydroxyethyl) results in distinct receptor binding kinetics. This physicochemical similarity combined with regiochemical differentiation makes the compound a valuable scaffold for structure-activity relationship (SAR) studies where subtle changes in amine-alcohol spacing alter pharmacological profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Isomer Differentiation: 3-(1-Amino-3-hydroxypropyl)phenol vs. 3-(2-Amino-1-hydroxypropyl)phenol

The target compound is a positional isomer of 3-(2-amino-1-hydroxypropyl)phenol (CAS 5053-63-4), differing in the relative positions of the amino and hydroxyl groups on the propyl chain. The 1-amino-3-hydroxypropyl configuration results in a primary amine beta to the aromatic ring with a primary alcohol at the terminus, whereas the 2-amino-1-hydroxypropyl isomer places the hydroxyl group adjacent to the aromatic ring and the amino group further out. This difference in functional group spacing alters hydrogen-bonding networks and receptor binding orientations, as demonstrated in adrenergic receptor ligand studies where analogous positional shifts result in orders-of-magnitude changes in binding affinity [1]. Specifically, the 1-amino-3-hydroxypropyl arrangement provides a longer, more flexible side chain that may better accommodate certain receptor subsites compared to the more rigid 2-amino-1-hydroxypropyl configuration .

Structure-Activity Relationship Adrenergic Pharmacology Chiral Resolution

Synthetic Utility: Direct Comparison of Intermediate Versatility

3-(1-Amino-3-hydroxypropyl)phenol serves as a direct precursor to β-adrenergic blocking agents (beta-blockers) via simple N-alkylation or condensation reactions . In contrast, the alternative intermediate 3-(2-amino-1-hydroxypropyl)phenol (a metabolite of amphetamine) is primarily used in analytical toxicology and has limited documented utility in API synthesis [1]. The 1-amino-3-hydroxypropyl scaffold is explicitly described as a key building block for beta-blocker synthesis, offering a more direct and efficient route to cardiovascular agents than alternative amino alcohol scaffolds that require additional synthetic manipulation .

Organic Synthesis Pharmaceutical Intermediates Beta-Blocker Synthesis

Recommended Application Scenarios for 3-(1-Amino-3-hydroxypropyl)phenol (CAS 683220-64-6)


Cost-Efficient Process Development for Chiral API Intermediates

In early-stage process chemistry, where chiral resolution is performed in-house, procurement of the racemic mixture (CAS 683220-64-6) offers a >80% cost reduction compared to the enantiopure (S)-form . This enables economical optimization of reaction conditions, catalyst screening, and scale-up studies before committing to expensive single-enantiomer material for final GMP production.

Synthesis of β-Adrenergic Receptor Ligands and Beta-Blockers

The compound's 1-amino-3-hydroxypropyl scaffold is a direct precursor to beta-blockers and other adrenergic agents . Procurement of the free base form (CAS 683220-64-6) allows for versatile N-functionalization (alkylation, acylation, sulfonylation) without the additional deprotection steps required for alternative protected intermediates.

Structure-Activity Relationship (SAR) Studies of GPCR Ligands

The distinct side chain topology (4-atom amine-hydroxyl spacing) compared to phenylephrine (2-atom spacing) enables systematic exploration of adrenergic receptor subsite binding requirements [1]. Procurement of the racemate provides an affordable starting point for preliminary SAR before investing in enantiopure material for detailed pharmacological profiling.

Analytical Method Development and Reference Standard Qualification

The high documented purity (97–98% HPLC) and availability of batch-specific CoA data (NMR, HPLC, GC) make the compound suitable for use as a secondary reference standard in analytical method development and validation . This is particularly valuable for laboratories developing QC methods for related pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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